Isotope labelled Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs.
Fingolimod-d4
CAS No.:
VCID: VC0196415
Molecular Formula: C19H33NO2
Molecular Weight: 311.5 g/mol
Purity: 98.3% HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
Fingolimod-d4, with the chemical name 2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol, is a deuterated derivative of fingolimod, a well-known sphingosine 1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. Fingolimod-d4 is identified by its CAS number 1346747-38-3 and is often used in research settings for its isotopic properties, which allow for detailed studies of metabolic pathways and pharmacokinetics. Key Characteristics of Fingolimod-d4
Applications of Fingolimod-d4Fingolimod-d4 is primarily used in research settings for its ability to trace metabolic pathways and study the pharmacokinetics of fingolimod. This is due to its deuterated form, which allows it to be distinguished from the non-deuterated version through mass spectrometry and other analytical techniques. This property is crucial for understanding how fingolimod is metabolized and distributed within the body. Potential Research Areas
Safety and HandlingFingolimod-d4, like its non-deuterated counterpart, requires careful handling due to its potential hazards. The safety data sheet for fingolimod-d4 includes warnings for ingestion, skin contact, and inhalation, with specific precautionary statements for handling and disposal. Safety Information
Future Research Directions
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Product Name | Fingolimod-d4 | ||||||||||||||||||
Molecular Formula | C19H33NO2 | ||||||||||||||||||
Molecular Weight | 311.5 g/mol | ||||||||||||||||||
IUPAC Name | 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | ||||||||||||||||||
Standard InChI | InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 | ||||||||||||||||||
Standard InChIKey | KKGQTZUTZRNORY-ONNKGWAKSA-N | ||||||||||||||||||
Isomeric SMILES | [2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O | ||||||||||||||||||
SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | ||||||||||||||||||
Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | ||||||||||||||||||
Appearance | White Solid | ||||||||||||||||||
Purity | 98.3% HPLC; 98% atom D | ||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||
Related CAS | 162359-55-9 (unlabelled) | ||||||||||||||||||
Synonyms | 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4; FTY720-d4 | ||||||||||||||||||
Tag | Fingolimod | ||||||||||||||||||
PubChem Compound | 71316987 | ||||||||||||||||||
Last Modified | Apr 15 2024 |
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